molecular formula C11H19N3O3 B6612627 tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate CAS No. 948552-00-9

tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate

Cat. No.: B6612627
CAS No.: 948552-00-9
M. Wt: 241.29 g/mol
InChI Key: GUCQAQRQOPBPDH-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate: is a synthetic organic compound that features a tert-butyl group, an imidazole ring, and a carbamate moiety

Mechanism of Action

Target of Action

Tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives may interact with their targets in a variety of ways, leading to different biological outcomes.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their bioavailability and distribution within the body.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, solvent-free conditions have been reported to be beneficial for certain imidazole synthesis reactions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Hydrogen gas with palladium on carbon

    Nucleophiles: Alkyl or aryl halides for substitution reactions

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted carbamates

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The imidazole ring is known for its ability to interact with biological targets, making this compound a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the imidazole ring is particularly significant due to its role in enzyme binding and inhibition .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate lies in its combination of a hydroxy group, an imidazole ring, and a carbamate moiety. This combination provides a versatile scaffold for chemical modifications and potential biological activity .

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-9(6-15)4-8-5-12-7-13-8/h5,7,9,15H,4,6H2,1-3H3,(H,12,13)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCQAQRQOPBPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150223
Record name 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948552-00-9
Record name 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948552-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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